molecular formula C21H18N4O3 B2826682 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2034997-66-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2826682
CAS RN: 2034997-66-3
M. Wt: 374.4
InChI Key: LXSTZVKOYIYZDJ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial and Anti-inflammatory Activity : Azetidinones and related compounds have been synthesized for their potential anti-inflammatory and antimicrobial activities. The synthesis involves the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-(1H-indol-3-yl-methylene)-2-methyl-5-oxo-1H-imidazol-1-yl] benzamides with aryl aldehydes, producing compounds that were tested for anti-inflammatory activity. Some derivatives showed significant activity against various microbial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans (R. Kalsi, M. Shrimali, T. Bhalla, J. Barthwal, 1990); (K. Mistry, K. R. Desai, 2006).

  • Synthesis and Evaluation for Pharmacological Activities : Novel series of derivatives incorporating the triazole moiety have been synthesized for their antibacterial activity against Gram-positive and Gram-negative bacteria. Some compounds demonstrated significant antimicrobial activity, indicating their potential as antimicrobial agents (M. Shaikh, G. Jadhav, R. Kale, Asha V. Chate, D. Nagargoje, C. Gill, 2014).

Synthesis and Catalytic Applications

  • Catalysis and Organic Synthesis : Research into the catalytic applications of compounds with azetidinone and triazole moieties includes studies on [3 + 2]-cycloaddition reactions facilitated by ruthenium catalysts, leading to the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles with significant regioselectivity (M. Majireck, S. Weinreb, 2006). These methodologies are crucial for developing new synthetic routes in organic chemistry.

Antioxidant, Anti-inflammatory, and Antitubercular Activities

  • Pharmacological Evaluations : Azetidinone derivatives linked to various heterocyclic moieties such as indole have been explored for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds exhibited promising activities, underscoring their potential for developing new therapeutic agents (A. R. Saundane, Prabhaker Walmik, 2013).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-21(9-7-15-6-8-19-20(10-15)28-14-27-19)24-11-17(12-24)25-13-18(22-23-25)16-4-2-1-3-5-16/h1-10,13,17H,11-12,14H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSTZVKOYIYZDJ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one

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